molecular formula C10H16O4S2 B12108050 Kynurenine impurity 4

Kynurenine impurity 4

Cat. No.: B12108050
M. Wt: 264.4 g/mol
InChI Key: RJFZFHJRQUXHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kynurenine is a central metabolite in the tryptophan degradation pathway, primarily involved in the production of neuroactive compounds and the coenzyme NAD/NADH . Impurities in pharmaceutical and biochemical contexts often arise as byproducts of synthesis, degradation, or metabolic processes. For example, L-Kynurenine-d4, a deuterium-substituted kynurenine, is classified as an impurity reference material used for analytical standardization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kynurenine impurity 4 typically involves the chemical modification of kynurenine. One common method includes the use of specific reagents that facilitate the addition or substitution of functional groups on the kynurenine molecule . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification and crystallization to ensure the final product meets the required standards for research and application .

Scientific Research Applications

Therapeutic Applications

Kynurenine impurity 4 has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer due to its immunomodulatory properties. Research indicates that it may influence immune responses, making it a candidate for further investigation in immunotherapy.

Immunomodulation

The compound's ability to modulate immune responses is particularly relevant in the context of chronic diseases. Studies have shown that kynurenine can activate the aryl hydrocarbon receptor (AHR), which is involved in regulating immune function. This interaction highlights its potential role in conditions characterized by immune dysregulation, such as autoimmune disorders .

Neurobiology and Neurodegeneration

This compound is implicated in neurobiological processes, particularly concerning neurodegenerative diseases. It is part of a pathway that produces neuroactive metabolites, including kynurenic acid and quinolinic acid, which are known to affect neuronal health and function. Elevated levels of kynurenine have been associated with cognitive decline and other neurological impairments .

Cardiovascular Health

Recent studies have explored the relationship between kynurenine levels and cardiovascular outcomes, especially in chronic kidney disease (CKD) patients. Elevated serum levels of kynurenine have been linked to increased risks of cardiovascular events and mortality. This suggests that kynurenine may serve as a biomarker for cardiovascular health and a target for therapeutic interventions .

Case Study: Kynurenine and Cardiovascular Outcomes

A prospective cohort study involving CKD patients demonstrated that doubling serum-free kynurenine levels was associated with an 18% increased hazard of cardiovascular events. This finding underscores the importance of monitoring kynurenine levels in patients at risk for cardiovascular diseases .

Research Findings: Kynurenine's Role in T-cell Exhaustion

Another study investigated the effects of kynurenine on CD4+ T-cells, revealing that increased kynurenine production could lead to T-cell exhaustion, a state detrimental to effective immune responses. This highlights the compound's dual role in both promoting immune tolerance and potentially hindering anti-tumor immunity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Kynurenine and its derivatives share structural motifs but differ in functional groups and aromaticity, influencing their biochemical roles:

Compound Structural Features Key Differences from Kynurenine References
Kynurenine Anthranilic acid backbone with an alanine side chain Reference compound
Kynurenic Acid Cyclized quinoline structure with a carboxylic acid group Lacks the alanine side chain; reduced AHR activation
3-Hydroxykynurenine Hydroxyl group added to the kynurenine backbone Increased polarity; implicated in oxidative stress
4(1H)-Quinolone (4-HQ) Fully aromatic quinoline ring system No amine or carboxylic acid groups; inactive in AHR assays
L-Kynurenine-d4 Deuterium substitution at specific positions (3,3-d2; 2-aminophenyl-3,5-d2) Isotopic labeling for analytical purposes

Key Observations :

  • Cyclization (e.g., kynurenic acid) abolishes the alanine side chain critical for substrate-enzyme interactions .
  • Hydroxylation (e.g., 3-hydroxykynurenine) enhances solubility but may increase toxicity .
  • Isotopic variants (e.g., L-Kynurenine-d4) are structurally identical but used as internal standards for quantification .

Metabolic and Functional Comparisons

Aryl Hydrocarbon Receptor (AHR) Activation

  • Kynurenine : Potently activates AHR via hydrophobic interactions with residues like F281 and H285 .
  • Kynurenic Acid : Exhibits 10–20% of kynurenine’s AHR activation capacity due to structural rigidity .
  • 4-HQ: No AHR activity, highlighting the necessity of the amine group for receptor binding .

Toxicity and Renal Clearance

  • Kynurenine : Accumulates in renal dysfunction, contributing to uremic toxicity .
  • Kynurenic Acid : Classified as a uremic toxin but cleared more efficiently than kynurenine in healthy kidneys .
  • 3-Hydroxyanthranilic Acid : Linked to oxidative stress in chronic kidney disease .

Variability in Analytical Assays

  • Intra-assay CV (%) : Kynurenine (10.2) vs. xanthurenic acid (2.7) .
  • Inter-assay CV (%) : Kynurenine (6.6) vs. indoxyl acetate (13.7) .

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Validated for simultaneous quantification of kynurenine, kynurenic acid, and tryptophan with CV < 15% .
  • Deuterated standards (e.g., L-Kynurenine-d4) improve precision by correcting for matrix effects .

Supercritical Fluid Chromatography (SFC)

  • Effective for impurity profiling of structurally similar compounds (e.g., isotopic variants, degradation products) .

Data Tables

Table 1: AHR Activation and Toxicity Profiles

Compound AHR Activation (% vs. Kynurenine) Renal Clearance Efficiency Uremic Toxicity
Kynurenine 100% Low High
Kynurenic Acid 10–20% Moderate Moderate
3-Hydroxykynurenine <5% Low High
L-Kynurenine-d4 Not tested N/A N/A

Table 2: Analytical Variability of Key Metabolites

Compound Intra-assay CV (%) Inter-assay CV (%)
Kynurenine 10.2 6.6
Xanthurenic Acid 2.7 3.9
Indoxyl Acetate N/A 13.7

Biological Activity

Kynurenine impurity 4 (KYN impurity 4) is a byproduct of the kynurenine metabolic pathway, which is primarily derived from the degradation of tryptophan. This compound has garnered attention due to its potential biological activities, which may have implications in various physiological and pathological contexts. This article reviews the biological activity of KYN impurity 4, supported by relevant data, case studies, and research findings.

Overview of the Kynurenine Pathway

The kynurenine pathway is crucial for tryptophan metabolism, leading to the production of several metabolites, including kynurenic acid (KYNA), quinolinic acid, and others. These metabolites play significant roles in neurobiology and immune modulation. KYN impurity 4 is one of the lesser-studied metabolites within this pathway, but emerging research suggests it may possess unique biological properties.

Biological Activities

1. Neuroprotective Effects

KYN impurity 4 has been shown to exhibit neuroprotective properties, similar to those of its more studied counterparts like KYNA. Research indicates that KYNA can act as an antagonist at excitatory amino acid receptors in the central nervous system (CNS), potentially mitigating excitotoxicity associated with various neurological disorders . KYN impurity 4 may share this mechanism, contributing to its neuroprotective profile.

2. Modulation of Immune Responses

KYN and its derivatives are known to influence immune responses significantly. KYN impurity 4 has been implicated in the modulation of regulatory T cells (Tregs) through activation of the aryl hydrocarbon receptor (AHR). This interaction is crucial for maintaining immune homeostasis and could be leveraged for therapeutic purposes in autoimmune diseases .

3. Antioxidant Properties

Research suggests that KYN metabolites possess antioxidant capabilities. These properties may help protect cells from oxidative stress, a common factor in various diseases, including neurodegenerative disorders and cancer . The antioxidant activity of KYN impurity 4 could be beneficial in preventing cellular damage in these conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of kynurenine-related compounds, providing insights into the potential effects of KYN impurity 4:

  • Neuroprotection in Animal Models : A study demonstrated that administration of KYNA reduced neuronal damage in models of ischemia-reperfusion injury, suggesting that KYN impurity 4 might have similar protective effects .
  • Immune Modulation : In vitro experiments revealed that kynurenine metabolites could enhance Treg generation through AHR activation. This finding is particularly relevant for understanding how KYN impurity 4 might modulate immune responses during inflammatory conditions .
  • Oxidative Stress Reduction : In a study examining the effects of various kynurenines on oxidative stress markers, KYN impurities demonstrated a capacity to reduce levels of reactive oxygen species (ROS) in cultured cells, indicating potential therapeutic applications for oxidative stress-related diseases .

Data Tables

The following table summarizes key findings related to the biological activities of KYN impurity 4 and its related compounds:

Biological Activity Mechanism Reference
NeuroprotectionAntagonism at excitatory receptors ,
Immune modulationActivation of AHR leading to Treg generation ,
Antioxidant propertiesReduction of ROS ,

Properties

Molecular Formula

C10H16O4S2

Molecular Weight

264.4 g/mol

IUPAC Name

3,6-bis(2-methylsulfanylethyl)-1,4-dioxane-2,5-dione

InChI

InChI=1S/C10H16O4S2/c1-15-5-3-7-9(11)14-8(4-6-16-2)10(12)13-7/h7-8H,3-6H2,1-2H3

InChI Key

RJFZFHJRQUXHHP-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=O)OC(C(=O)O1)CCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.